[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate
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Overview
Description
“[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate” is a chemical compound with the linear formula C9H15NO2 . It is related to the family of tropane alkaloids, which display a wide array of interesting biological activities .
Molecular Structure Analysis
The molecular structure of “[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate” is characterized by a bicyclic octane ring with a nitrogen atom and an acetate group attached to the 3rd carbon in the ring .Physical And Chemical Properties Analysis
“[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate” has a molecular weight of 317.29200 . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Treatment of Presbyopia
® aceclidine has been studied for its potential in treating presbyopia , a condition associated with aging that results in difficulty focusing on close objects. The compound’s isomers and scalemic mixtures have been formulated with other agents like alpha-adrenergic agonists and cycloplegic agents to enhance the eye’s accommodative ability .
Nanomedicine and Drug Delivery Systems
In the field of nanomedicine , ® aceclidine could be incorporated into liposomal formulations. These nanoscale systems can improve drug efficacy, selectivity, and reduce toxicity, which is particularly beneficial in targeting diseases like cancer .
Acute Myeloid Leukemia (AML) Treatment
Liposomal formulations containing ® aceclidine may enhance the treatment of acute myeloid leukemia (AML) . The compound could potentially be part of combination therapies that show improved survival rates in clinical studies .
Mechanism of Action
Target of Action
® Aceclidine, also known as [(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions.
Mode of Action
Aceclidine acts as an agonist at the muscarinic acetylcholine receptors . This means it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine.
Result of Action
The primary result of aceclidine’s action is the decrease in intraocular pressure . This makes it useful in the treatment of conditions like open-angle glaucoma . Side effects of aceclidine include increased salivation and bradycardia (in excessive doses) .
properties
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJPSSPFHGNBMG-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CN2CCC1CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate | |
CAS RN |
59653-40-6 |
Source
|
Record name | Aceclidine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACECLIDINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FV0LA67OF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does McN-A-343's interaction with the M2 muscarinic receptor differ depending on the coupled G protein?
A: Research indicates that McN-A-343 exhibits a preference for signaling through the Gα15 pathway compared to the Gi pathway when bound to the M2 muscarinic receptor. [, ] This is evident in the intrinsic relative activity (RAi) values, which are significantly higher for McN-A-343 in assays measuring Gα15 activation compared to Gi activation. [, ] This suggests that McN-A-343 may act as a biased agonist at the M2 receptor, favoring specific downstream signaling pathways.
Q2: What do the RAi values tell us about the activity of McN-A-343 at the M2 receptor compared to other agonists?
A: The studies utilized RAi values, which represent the product of an agonist's affinity and intrinsic efficacy relative to a standard agonist (in this case, carbachol). [, ] The results demonstrate that McN-A-343 has significantly lower RAi values compared to agonists like oxotremorine-M and S-aceclidine, especially in Gi-mediated signaling. [, ] This suggests that McN-A-343 possesses lower potency and efficacy compared to these agonists at the M2 receptor.
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